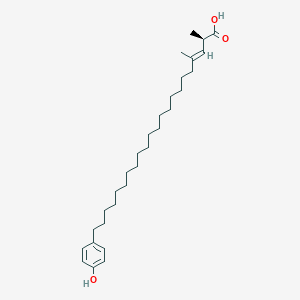

Elenic acid

Description

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(E,2R)-22-(4-hydroxyphenyl)-2,4-dimethyldocos-3-enoic acid |

InChI |

InChI=1S/C30H50O3/c1-26(25-27(2)30(32)33)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-28-21-23-29(31)24-22-28/h21-25,27,31H,3-20H2,1-2H3,(H,32,33)/b26-25+/t27-/m1/s1 |

InChI Key |

KMTGLSXDZOJFBZ-UZOYVPSHSA-N |

Isomeric SMILES |

C[C@H](/C=C(\C)/CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CC(C=C(C)CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O)C(=O)O |

Synonyms |

(R)-(-)-elenic acid (R-2,4-dimethyl-22-(p-hydroxyphenyl)-docos-3(E)-enoic acid) elenic acid |

Origin of Product |

United States |

Isolation and Advanced Analytical Characterization Methodologies of Elenic Acid

Methodologies for Extraction and Isolation from Biological Matrices

Elenic acid is primarily found in olives (Olea europaea), olive leaves, and extra virgin olive oil as a product of the hydrolysis of oleuropein (B1677263). The extraction and isolation of elenic acid from these biological matrices involve several established and innovative methods.

A common approach for obtaining elenic acid is through the acid hydrolysis of oleuropein . In a typical laboratory procedure, oleuropein is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with an acid, such as 1 N sulfuric acid (H₂SO₄), for an extended period at room temperature. Following hydrolysis, the solution is neutralized, and the crude elenic acid is extracted using a solvent like ethyl acetate (B1210297). Further purification is often achieved through flash chromatography. Alternative methods may utilize hydrochloric acid (HCl) for the hydrolysis step.

Solid-phase extraction (SPE) is another widely used technique for isolating acidic compounds like elenic acid from complex biological samples such as urine or whole blood. nih.govnih.gov Mixed-mode SPE columns, which contain both hydrophobic and ion-exchange ligands, have proven effective. nih.gov The process involves conditioning the column, loading the sample, washing away interfering substances, and finally eluting the purified analytes. nih.gov The choice of the counter-ion on the ion-exchange sorbent is critical for achieving high recovery rates. nih.gov

For larger-scale isolation of related secoiridoids from olive oil or leaves, innovative methods have been developed that exploit the chemical properties of these compounds, such as the reaction of aldehyde groups with water to form water-soluble hydrates, which can simplify selective extraction without requiring a final chromatographic purification step. mdpi.com

Table 1: Comparison of Extraction Methodologies for Elenic Acid and Related Compounds

| Method | Principle | Typical Matrix | Advantages | Disadvantages | Citation |

| Acid Hydrolysis | Cleavage of the glycosidic bond in oleuropein to yield elenic acid. | Olive leaves, Olives | Relatively straightforward, well-established. | Can be time-consuming, may require further purification. | |

| Solid-Phase Extraction (SPE) | Separation based on differences in affinity between the analyte and the solid phase. | Urine, Whole Blood, Plasma | High selectivity, clean extracts, good recovery. | Requires optimization of sorbent and elution conditions. | nih.govnih.gov |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Virgin Olive Oil | Simple, effective for initial cleanup. | Can be labor-intensive, may use large volumes of organic solvents. | researchgate.net |

| Water-Based Selective Extraction | Utilizes the formation of water-soluble hydrates of aldehyde-containing secoiridoids. | Olive Oil | Avoids final chromatographic purification, suitable for large-scale isolation. | Specific to certain secoiridoids. | mdpi.com |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating elenic acid from other compounds present in the extract and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of elenic acid and other phenolic compounds. nih.govReversed-phase HPLC using a C18 column is a common setup. austinpublishinggroup.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as formic acid or phosphoric acid to improve peak shape and resolution. austinpublishinggroup.com

For instance, a method for analyzing hydrophilic phenolic compounds in olive oil utilizes a C18 reverse-phase column with a mobile phase of water and acetonitrile containing 0.1% formic acid. Another HPLC method developed for the determination of a related compound, ellagic acid, in topical cream employed a C18 column with a mobile phase of deionized water, methanol, and acetonitrile with phosphoric acid. austinpublishinggroup.com Detection is commonly performed using a photodiode array (PDA) or UV detector, with monitoring at specific wavelengths like 240 nm for elenic acid. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.comwikipedia.org For non-volatile compounds like elenic acid, a derivatization step is necessary to increase their volatility. shimadzu.com This typically involves converting hydrophilic functional groups, such as carboxylic acids and hydroxyls, into more volatile derivatives. shimadzu.com

A novel GC-MS/MS method was developed for the simultaneous determination of elenic acid, hydroxytyrosol, and tyrosol in rat urine. nih.gov This method utilized an ion trap mass spectrometer and involved a solid-phase extraction for sample pretreatment. nih.gov GC-MS is also widely used for the analysis of other acidic compounds, such as fatty acids, after methylation and trimethylsilylation to prepare them for analysis. nih.gov

Table 2: Chromatographic Conditions for Elenic Acid Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Application | Citation |

| HPLC | C18 Reverse-Phase | Water/Acetonitrile with 0.1% Formic Acid | PDA/UV (240 nm) | Quantification in olive oil | researchgate.net |

| HPLC | C18 Reverse-Phase | Water/Methanol/Acetonitrile with Phosphoric Acid | UV (254 nm) | Analysis of related acids in formulations | austinpublishinggroup.com |

| GC-MS/MS | (Not specified) | (Not specified) | Ion Trap Mass Spectrometer | Determination in rat urine | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and elucidating the detailed molecular structure of isolated elenic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.org ¹H-NMR and ¹³C-NMR are the most common types used. aocs.org In the context of olive oil analysis, ¹H-NMR has been used to differentiate classes of extra virgin olive oil based on their content of secoiridoids, including elenic acid. nih.gov The aldehyde protons of elenic acid and related compounds resonate in a characteristic region of the ¹H-NMR spectrum, allowing for their identification and quantification. nih.gov NMR is also invaluable for studying the structure and dynamics of complex molecules in their natural solution state. wikipedia.orgwikipedia.org

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for both qualitative and quantitative analysis. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is frequently used for the analysis of elenic acid. researchgate.netresearchgate.net In positive ionization mode (ESI+), the free natural elenolic acid can be observed as an aldehydic closed structure or a hydroxy closed structure, which can be distinguished by their fragmentation patterns. researchgate.net For example, the aldehydic form may show a characteristic molecular ion adduct [M+CH₃OH+Na+]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net This fragmentation pattern is often unique to a specific molecule and can be used for its unambiguous identification. The study of the fragmentation of various molecules of biological interest helps in developing sensitive and specific analytical methods. nih.gov

Table 3: Spectroscopic Data for Elenic Acid

| Technique | Key Observations/Data | Purpose | Citation |

| ¹H-NMR | Characteristic signals for aldehyde protons. | Structural confirmation and quantification. | nih.gov |

| ¹³C-NMR | Provides a map of the carbon skeleton. | Structural elucidation. | aocs.org |

| LC-MS (ESI+) | Detection of molecular ion adducts (e.g., [M+CH₃OH+Na+]⁺ at m/z 297). | Identification and differentiation of isomers. | researchgate.net |

| MS/MS | Generation of specific fragment ions. | Unambiguous structural confirmation. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. For ellagic acid, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about its functional groups and electronic transitions, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of ellagic acid displays a series of characteristic absorption bands that confirm its complex structure, which includes hydroxyl, ester (lactone), and aromatic moieties.

Key vibrational frequencies observed in the FTIR (Fourier-Transform Infrared) spectrum of ellagic acid are indicative of its specific chemical bonds. A broad absorption band is typically seen in the region of 3400-3700 cm⁻¹, which is characteristic of the O–H (hydroxyl) stretching vibrations. nih.govresearchgate.net The presence of a sharp peak around 1700 cm⁻¹ is assigned to the C=O (carbonyl) stretching of the lactone (cyclic ester) groups. nih.govresearchgate.net

The aromatic nature of ellagic acid is confirmed by C=C stretching vibrations within the aromatic rings, which appear in the 1618-1510 cm⁻¹ range. nih.gov Furthermore, the C–O stretching of the ester linkage is identified by peaks at approximately 1196 cm⁻¹ and 1059 cm⁻¹. nih.gov Aromatic C-H bending can also be observed around 751 cm⁻¹. nih.gov These spectral features collectively provide a unique fingerprint for the ellagic acid molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O–H (Hydroxyl) | Stretch, broad | 3400 - 3700 | nih.govresearchgate.net |

| C=O (Lactone) | Stretch | ~1700 (e.g., 1697, 1705) | nih.govresearchgate.net |

| C=C (Aromatic) | Stretch | 1618 - 1510 | nih.gov |

| C–O (Ester) | Stretch | 1196, 1059 | nih.gov |

| C–H (Aromatic) | Bend | ~751 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. Ellagic acid, with its extensive system of conjugated double bonds and aromatic rings, exhibits characteristic absorption maxima in the UV region.

In a neutral solvent like methanol or aqueous solutions at low pH, ellagic acid typically shows two major absorption bands. researchgate.netresearchgate.net The primary absorption maxima (λmax) are generally observed around 254 nm and 366-368 nm. researchgate.netresearchgate.net These absorptions are attributed to π-π* electronic transitions within the conjugated aromatic system. researchgate.net Some studies also report a shoulder or a minor peak around 300 nm. researchgate.net The exact position of these peaks can be influenced by the solvent and the pH of the medium, as changes in pH affect the ionization state of the phenolic hydroxyl groups. researchgate.netnih.gov For instance, in a simple UV spectroscopy method developed for quantitative analysis, an absorption maximum for ellagic acid was found at 277 nm. chitkara.edu.inresearchgate.net

| Solvent/Condition | Absorption Maxima (λmax) | Reference |

|---|---|---|

| Methanol or dilute acid | ~254 nm, ~367 nm | researchgate.netresearchgate.net |

| Methanol | 273 nm | researchgate.net |

| Not specified | 277 nm | chitkara.edu.inresearchgate.net |

Microanalytical Techniques for Elemental Composition Verification

Microanalytical techniques are essential for determining the elemental composition of a purified compound, which serves as a fundamental confirmation of its chemical formula and purity. For an organic compound like ellagic acid (C₁₄H₆O₈), these methods quantify the mass percentages of carbon, hydrogen, and oxygen.

Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.comwikipedia.org In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then passed through a series of detectors, which measure their amounts. Modern elemental analyzers can perform simultaneous analysis of carbon, hydrogen, nitrogen, and sulfur (CHNS). velp.com Oxygen is typically determined by pyrolysis in a separate step. The mass percentages of the elements are then calculated from the masses of the combustion products.

Inductively Coupled Plasma (ICP) Techniques

While combustion analysis is standard for C, H, N, S, and O, other techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are used for the analysis of a wider range of elements, particularly trace metals. nus.edu.sgpcdn.co For verifying the elemental composition of an organic sample, these methods would first require the complete digestion of the sample, typically using strong acids and microwave heating, to bring the elements into an aqueous solution. pcdn.co Though less common for primary C, H, O analysis of a pure organic compound, they are crucial for detecting inorganic impurities.

The theoretical elemental composition of ellagic acid (C₁₄H₆O₈) can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental data from microanalysis should closely match these theoretical values to confirm the compound's identity and purity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 55.64% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.00% |

| Oxygen | O | 15.999 | 8 | 127.992 | 42.36% |

| Total Molecular Weight | 302.194 | 100.00% |

Strategies for the Chemical Synthesis of Elenic Acid and Its Analogues

Historical Perspectives and Early Synthetic Challenges in Elenic Acid Synthesis

Elenic acid was first isolated in 1995 from the Indonesian sponge Plakinastrella sp. acs.org Its unique structure and significant cytotoxicity against various cancer cell lines, as well as its inhibition of topoisomerase II, immediately marked it as a compelling target for total synthesis. acs.org The initial challenge for synthetic chemists lay in the controlled construction of its specific stereochemistry and the long aliphatic chain.

The first total synthesis of elenic acid was achieved by Mori and his research group. acs.orgrsc.org Their approach provided the foundational groundwork and confirmed the absolute configuration of the natural product. However, this initial route, while successful, highlighted the need for more efficient and flexible strategies that could also facilitate the synthesis of structural analogues for further biological evaluation. acs.org The primary difficulties in these early efforts included achieving high stereoselectivity and developing a concise route to assemble the molecule's distinct structural components.

Total Synthesis Approaches to Elenic Acid

Following the pioneering work, several other research groups developed their own strategies for the total synthesis of elenic acid, each introducing novel methodologies and improvements in efficiency and stereocontrol.

Stereoselective and Enantioselective Pathways

A significant advancement in the synthesis of elenic acid came with the development of highly stereoselective and enantioselective methods. These approaches are crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

One notable strategy employed a zirconium-catalyzed carboalumination of an alkyne, followed by the addition of methyllithium (B1224462) and alkylation with a chiral triflate derived from methyl (R)-(+)-lactate. acs.org This sequence allowed for the enantiospecific construction of the key stereocenter in elenic acid. acs.org The successful application of this method led to the synthesis of (R)-(-)-elenic acid, which was identical to the natural product. acs.orgacs.org Furthermore, by using the triflate derived from methyl (S)-(-)-lactate, the (S)-(+)-enantiomer of elenic acid was also synthesized, demonstrating the versatility of the pathway. acs.orgacs.org

Another powerful approach involved a copper-catalyzed enantioselective allylic substitution. nih.gov This method utilized the reaction between an alkylzinc reagent and an α,β-unsaturated carboxylic ester bearing a γ-phosphate group. nih.gov The transformation yielded α-alkyl-β,γ-unsaturated carbonyls with high regioselectivity and excellent enantiomeric excess (87-97% ee), providing a convergent route to (R)-elenic acid. nih.gov

Strategic Use of Chiral Building Blocks

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of many efficient synthetic strategies. mdpi.comresearchgate.netenamine.net In the context of elenic acid synthesis, this approach has been instrumental.

Several syntheses have commenced from commercially available and optically pure precursors. For instance, methyl (R)-(+)-lactate, which is available with high enantiomeric excess, has been used to introduce the crucial stereocenter of the molecule. acs.org This strategy elegantly transfers the chirality from a simple, inexpensive molecule to the more complex target. Similarly, the synthesis of (R)-(-)-elenic acid has been achieved starting from hexadecane-1,16-diol and methyl (S)-3-hydroxy-2-methylpropanoate, both of which serve as foundational chiral building blocks. rsc.org

Key Methodological Innovations in Elenic Acid Synthesis

The pursuit of more efficient syntheses of elenic acid has spurred the development and application of novel chemical reactions and methodologies.

Development of Alkyne Elaboration Methodologies to (E)-β,γ-Unsaturated Esters

A critical feature in several syntheses of elenic acid is the innovative one-pot elaboration of a terminal alkyne into an (E)-β,γ-unsaturated ester with a defined stereocenter at the α-position. acs.orgacs.org This transformation is highly valuable as β,γ-unsaturated esters are important synthetic intermediates for a variety of natural products and heterocyclic compounds. sioc-journal.cn

The methodology involves the zirconium-catalyzed carboalumination of a terminal alkyne. The resulting vinylalane intermediate is then treated with methyllithium, followed by reaction with a chiral triflate. acs.org This sequence efficiently constructs the desired carbon skeleton and stereochemistry in a single operational step. The development of this methodology has not only streamlined the synthesis of elenic acid but also provided a general tool for the preparation of this important class of compounds. acs.orgua.edu

Application of Alkyne Zipper Reactions with Aromatic Substrates

The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position, is a powerful tool in organic synthesis. researchgate.netresearchgate.netmdpi.comscribd.comwikipedia.org This contra-thermodynamic process is typically facilitated by strong bases. mdpi.comwikipedia.org

In one of the synthetic routes to elenic acid, a novel application of the alkyne zipper reaction involving a 1-arylalkyne was employed. acs.orgacs.org This was a significant development, as the reaction had not been previously reported with aromatic substrates. acs.orgacs.org The synthesis began with 4-iodophenol (B32979) and 1-eicosyne, which were coupled to form a 1-arylalkyne. This internal alkyne was then subjected to the zipper reaction to generate a terminal alkyne, which was a key intermediate for the subsequent elaboration to the β,γ-unsaturated acid moiety of elenic acid. acs.orgsemanticscholar.org This innovative use of the alkyne zipper reaction demonstrates its utility in complex molecule synthesis and expands its scope to include aromatic systems. acs.org

Copper-Catalyzed Allylic Alkylations for Enantioselective Formation

A pivotal challenge in the total synthesis of Elenic Acid is the stereoselective installation of the α-alkylated stereocenter. Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method to achieve this. One notable approach utilizes the reaction between organozinc reagents and α,β-unsaturated carboxylic esters that possess a leaving group, such as a phosphate, at the γ-position. nih.gov

This transformation is highly effective for creating the α-alkyl-β,γ-unsaturated carbonyl moiety characteristic of Elenic Acid. nih.gov The reaction proceeds with high regioselectivity, favoring the desired SN2' product over the SN2 product, and excellent enantioselectivity. nih.gov The utility of this method was showcased in a convergent total synthesis of (R)-Elenic Acid. nih.gov In this synthesis, a copper-catalyzed allylic substitution between an alkylzinc reagent and an α,β-unsaturated ester with a γ-phosphate group was a key step. nih.gov This reaction afforded the desired α-alkyl-β,γ-unsaturated carbonyl compound with regioselectivities ranging from 7:1 to over 20:1 (SN2':SN2) and in high enantiomeric excess (87-97% ee). nih.gov

The choice of chiral ligand is critical for achieving high enantioselectivity. Peptidic chiral ligands, in particular, have been shown to be effective in promoting the Cu-catalyzed asymmetric alkylation of allylic phosphates. scribd.com These ligands are readily synthesized from commercially available salicylaldehydes and amino acids. scribd.com

Table 1: Enantioselective Cu-Catalyzed Allylic Alkylation of Allylic Phosphates

| Entry | Aryl Group (Ar) | Alkylzinc Reagent | Product | Yield (%) | SN2':SN2 Ratio | ee (%) |

|---|---|---|---|---|---|---|

| 1 | C₆H₅ | Et₂Zn | 5a | 61 | 90:10 | 95 |

| 2 | C₆H₅ | [Me₂CH(CH₂)₃]₂Zn | 5b | 90 | 87:13 | 91 |

| 3 | p-CF₃C₆H₄ | Et₂Zn | 5c | 73 | 90:10 | 94 |

| 4 | o-NO₂C₆H₄ | Et₂Zn | 5e | 95 | 85:15 | 95 |

| 5 | p-NO₂C₆H₄ | Et₂Zn | 5g | 67 | 86:14 | 94 |

Data sourced from a study on enantioselective Cu-catalyzed allylic alkylations. scribd.com Conditions typically involve using 3 equivalents of the alkylzinc reagent in THF at -15 °C. scribd.com

Palladium-Catalyzed Coupling Reactions in Elenic Acid Backbone Construction

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, and they play a significant role in constructing the molecular framework of complex molecules like Elenic Acid. researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, offer high chemoselectivity and functional group tolerance, making them suitable for late-stage modifications in a synthetic sequence. researchgate.net

In the context of Elenic Acid synthesis, palladium catalysis has been instrumental. For instance, a short and efficient synthesis of Elenic Acid was developed that relies on the one-pot elaboration of an alkyne to an (E)-β,γ-unsaturated ester, a transformation that can be facilitated by palladium catalysts. acs.org Furthermore, palladium-catalyzed reactions are frequently employed in the synthesis of bi-aryl compounds, which can be relevant for certain Elenic Acid analogues. nih.gov

The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca This versatility allows for the coupling of various organometallic reagents with aryl or vinyl halides/triflates, providing a robust method for building the carbon skeleton. uwindsor.canih.gov For example, the Suzuki coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for creating C-C bonds in complex natural product synthesis. researchgate.net

Synthesis of Elenic Acid Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of a biologically active natural product is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological function (SAR). nih.gov The synthetic strategy developed for Elenic Acid itself was designed to be flexible, allowing for the preparation of various structural analogues to probe its biological activity. acs.org

Design Principles for Elenic Acid Analogues

The design of Elenic Acid analogues is guided by principles aimed at systematically modifying specific parts of the molecule to identify key pharmacophoric features. This involves altering functional groups, changing the length and rigidity of the carbon chain, and introducing different substituents.

Key design principles include:

Modification of the Carboxylic Acid: The acidic head group is often a primary point for modification. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or stable esters to probe the necessity of the carboxylate for activity and to alter pharmacokinetic properties.

Alteration of the Alkyl Chain: The length, saturation, and branching of the long alkyl chain can be varied. This helps to determine the optimal lipophilicity and spatial requirements of the binding pocket.

Substitution on the Aromatic Ring: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups to explore electronic and steric effects on activity. mdpi.com The aromatic ring itself could also be replaced with other heterocyclic systems.

Stereochemical Variation: Synthesizing diastereomers or the opposite enantiomer of Elenic Acid is crucial to determine the stereochemical requirements for its biological target.

Synthetic Divergence and Convergent Strategies for Analogue Libraries

To efficiently generate a collection or "library" of analogues for SAR studies, both divergent and convergent synthetic strategies are employed. drugdesign.orgfiveable.me

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in the final stages of the synthesis. fiveable.me The synthesis of Elenic Acid via copper-catalyzed allylic alkylation is an example of a convergent strategy, where the α,β-unsaturated ester and the alkylzinc reagent are prepared independently before being coupled. nih.gov This method is highly advantageous for analogue synthesis as it allows for different fragments to be swapped in and out to create a diverse library of final compounds.

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of different analogues through various reaction pathways. A late-stage intermediate in the Elenic Acid synthesis, possessing multiple reactive handles, could serve as a branch point for introducing diversity. For example, a common precursor containing a terminal alkyne could undergo a variety of coupling reactions (e.g., Sonogashira, click chemistry) to attach different groups.

The parallel synthesis of libraries, where multiple compounds are synthesized simultaneously, is often used to accelerate the process of generating analogues for high-throughput screening. researchgate.net

Regioselective and Stereocontrol in Analogue Synthesis

Maintaining precise control over regioselectivity and stereochemistry is paramount when synthesizing analogues to ensure that any observed changes in activity can be confidently attributed to the intended structural modification.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple reactive sites. drugdesign.org In the synthesis of Elenic Acid analogues, regioselectivity is critical. For example, in the palladium-catalyzed cross-coupling of a substituted aryl halide, the reaction must be directed to the correct position on the aromatic ring. acs.org The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the outcome of such reactions. drugdesign.org

Stereocontrol: As Elenic Acid is a chiral molecule, controlling the stereochemistry at the α-position is essential. The use of chiral catalysts, as seen in the copper-catalyzed asymmetric allylic alkylation, is a primary strategy for achieving high enantioselectivity. nih.govspringernature.com For analogues with additional stereocenters, diastereoselective reactions such as substrate-controlled aldol (B89426) reactions or chiral auxiliary-guided transformations are employed to control the relative stereochemistry. acs.org The stereochemical outcome of key bond-forming steps is often confirmed using advanced NMR techniques like NOE experiments. acs.org

Molecular and Cellular Mechanisms of Elenic Acid Action

Elenic Acid as a Specific Inhibitor of DNA Topoisomerase II

Elenic acid has been identified as a potent inhibitor of DNA topoisomerase II, an enzyme vital for managing DNA topology during various cellular processes. nih.govrsc.orgusda.gov Its inhibitory action distinguishes it from many other compounds, highlighting its potential as a tool for studying topoisomerase II function and as a lead compound in drug discovery.

Biochemical Characterization of Topoisomerase II Inhibition

Biochemical assays have demonstrated that Elenic acid effectively inhibits the catalytic activity of DNA topoisomerase II. nih.gov Studies have shown that it can inhibit both type I and type II DNA topoisomerases. nih.gov The inhibitory concentration (IC50) for calf DNA polymerase alpha is 7.7 microM and for rat DNA polymerase beta is 12.9 microM. nih.gov Interestingly, Elenic acid does not appear to directly bind to DNA. nih.gov Its inhibitory profile is selective, as it does not significantly affect the activities of various other enzymes, including prokaryotic DNA polymerases, HIV reverse transcriptase, and T7 RNA polymerase. nih.gov

Intermolecular Interactions between Elenic Acid and Topoisomerase II Enzymes

While the precise molecular interactions between Elenic acid and topoisomerase II are still under investigation, it is understood that the interaction does not involve direct binding to the DNA substrate. nih.gov This suggests that Elenic acid likely interacts directly with the enzyme itself. The nature of this interaction is crucial for understanding its mechanism of inhibition. For comparison, other topoisomerase II inhibitors like ellipticine (B1684216) have been shown to bind directly to the enzyme, influencing its conformation and function. nih.gov Some inhibitors, such as ellagic acid and its metabolites, act as ATP-competitive inhibitors by binding to the ATP pocket of the enzyme. nih.gov Further research, potentially employing techniques like saturation transfer difference NMR spectroscopy, could elucidate the specific binding site and interacting residues on the topoisomerase II enzyme for Elenic acid. nih.gov

Impact on Topoisomerase II-Mediated DNA Decatenation and Relaxation

Topoisomerase II is essential for two primary topological transformations of DNA: decatenation (unlinking of intertwined DNA circles) and relaxation (removal of supercoils). nih.govmdpi.com These activities are critical for processes like chromosome segregation during mitosis. nih.govbiorxiv.org The inhibition of topoisomerase II by Elenic acid would consequently impair these functions. The ability of topoisomerase II to perform decatenation is often assessed using kinetoplast DNA (kDNA), a network of interlocked DNA circles. biorxiv.org Similarly, its relaxation activity is measured by its ability to convert supercoiled plasmid DNA into its relaxed form. biorxiv.orgbiorxiv.org It is expected that Elenic acid would inhibit both of these processes, and quantitative assays would provide further insight into its potency and mechanism.

Cellular Responses to Elenic Acid-Induced Topoisomerase II Inhibition

The inhibition of topoisomerase II by Elenic acid triggers a cascade of cellular responses, primarily stemming from the disruption of DNA integrity and chromatin dynamics.

Modulation of Cellular DNA Integrity and Chromatin Dynamics

By inhibiting topoisomerase II, Elenic acid can lead to significant alterations in the structural organization and integrity of cellular DNA. The failure to resolve DNA tangles and supercoils can lead to the accumulation of DNA damage. mdpi.com A hallmark of this damage is the formation of DNA double-strand breaks. cuni.cz The disruption of topoisomerase II function can also lead to defects in chromosome condensation and segregation during cell division. biorxiv.org Studies with other topoisomerase II inhibitors have shown that such disruptions can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, inducing apoptosis (programmed cell death). nih.gov For example, NUGC-3 cancer cells treated with Elenic acid were halted at the G1 and G2/M phases of the cell cycle. nih.gov The precise impact of Elenic acid on chromatin structure and the subsequent activation of DNA damage response pathways are important areas for further investigation.

Table of Research Findings on Elenic Acid and Topoisomerase II

| Parameter | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Potent inhibitor of calf DNA polymerase alpha and rat DNA polymerase beta. Also inhibits DNA topoisomerases I and II. | nih.gov |

| IC50 Values | 7.7 µM for calf DNA polymerase alpha; 12.9 µM for rat DNA polymerase beta. | nih.gov |

| DNA Binding | Does not bind directly to DNA. | nih.gov |

| Enzyme Specificity | Does not significantly inhibit prokaryotic DNA polymerases, HIV reverse transcriptase, or T7 RNA polymerase. | nih.gov |

| Cellular Effect | Induces cell cycle arrest at G1 and G2/M phases in NUGC-3 cancer cells. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Elenic acid |

| Ellipticine |

| Ellagic acid |

Induction of DNA Damage Responses and Checkpoint Activation

Elenic acid has been identified as a compound that can interfere with fundamental processes of DNA replication and maintenance, leading to cellular responses consistent with the activation of DNA damage checkpoints. Research indicates that elenic acid treatment of NUGC-3 cancer cells, a human gastric cancer cell line, causes the cells to halt at the G1 and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is a hallmark of the DNA damage response (DDR), a network of cellular pathways that detect and respond to DNA lesions.

The arrest at these specific checkpoints suggests the activation of complex signaling cascades designed to prevent the propagation of damaged DNA to daughter cells. The G1 checkpoint prevents the cell from entering the DNA synthesis (S) phase with damaged templates, while the G2/M checkpoint blocks entry into mitosis. The molecular triggers for this response are likely linked to elenic acid's known inhibitory effects on key enzymes involved in DNA metabolism, such as DNA topoisomerases and DNA polymerases. nih.gov By inhibiting these enzymes, elenic acid can induce a state of replicative stress and generate DNA strand breaks, which are potent signals for activating DDR pathways and subsequent cell cycle arrest.

Effects on Cellular Proliferation Control in Model Systems

The ability of elenic acid to activate cell cycle checkpoints translates to a direct impact on the proliferation of cancer cells. In vitro studies have demonstrated its cytostatic and cytotoxic effects. Specifically, in the NUGC-3 human gastric cancer cell line, elenic acid was shown to inhibit cell growth effectively. nih.gov The potency of this effect was quantified, establishing a lethal dose 50 (LD50) value, which represents the concentration required to kill half of the cells in the tested population.

Table 1: Effect of Elenic Acid on Cancer Cell Proliferation An interactive data table detailing the research findings on the anti-proliferative effects of Elenic Acid.

| Cell Line | Model System | Finding | Value | Citation |

|---|

This finding highlights that elenic acid's mechanism of action is sufficient to prevent cellular proliferation in a cancer model system, a key characteristic for a potential anti-cancer agent. The cell cycle arrest at the G1 and G2/M phases is the underlying mechanism for this observed control of cellular proliferation. nih.gov

Interaction with Other Cellular Pathways and Biomolecules

Potential Enzyme Modulation Beyond Topoisomerase II

While initially identified as a DNA topoisomerase II inhibitor, the activity of elenic acid extends to other critical nuclear enzymes. nih.govresearchgate.netrsc.orgrsc.org This broader enzymatic modulation distinguishes its mechanism from highly specific topoisomerase poisons. Research has confirmed that elenic acid is also an inhibitor of DNA topoisomerase I and a potent inhibitor of eukaryotic DNA polymerases, specifically calf DNA polymerase alpha and rat DNA polymerase beta. nih.gov

The inhibitory concentration 50 (IC50) values, which measure the concentration of the inhibitor needed to reduce the enzyme's activity by half, have been determined for these polymerases. nih.gov Interestingly, the inhibitory action of elenic acid shows a degree of selectivity. It did not affect the activities of prokaryotic DNA polymerase I (from E. coli), plant DNA polymerases I and II, or other DNA-metabolizing enzymes like HIV reverse transcriptase, T7 RNA polymerase, and bovine deoxyribonuclease I. nih.gov This indicates a specific, though not exclusive, targeting of certain classes of eukaryotic enzymes.

Table 2: Enzyme Inhibition Profile of Elenic Acid An interactive data table summarizing the inhibitory effects of Elenic Acid on various enzymes.

| Enzyme | Source Organism | Effect | IC50 Value | Citation |

|---|---|---|---|---|

| DNA Polymerase α | Calf | Inhibition | 7.7 µM | nih.gov |

| DNA Polymerase β | Rat | Inhibition | 12.9 µM | nih.gov |

| DNA Topoisomerase I | Not Specified | Inhibition | - | nih.gov |

| DNA Topoisomerase II | Not Specified | Inhibition | - | nih.gov |

| DNA Polymerase I | E. coli | No Influence | - | nih.gov |

| DNA Polymerase I | Plant | No Influence | - | nih.gov |

| DNA Polymerase II | Plant | No Influence | - | nih.gov |

| HIV Reverse Transcriptase | Virus | No Influence | - | nih.gov |

| T7 RNA Polymerase | Bacteriophage | No Influence | - | nih.gov |

Protein-Ligand Binding Studies

Investigations into the direct interactions of elenic acid with cellular macromolecules have provided key insights into its mode of action. A significant finding is that elenic acid does not bind directly to DNA. nih.gov This distinguishes it from many DNA-damaging agents that function as intercalators or alkylating agents. The absence of direct DNA binding implies that its effects, including the inhibition of topoisomerases and polymerases, are mediated through direct interaction with these protein targets. This establishes a protein-ligand interaction as the primary mechanism for its biological activity. While the inhibitory effects on several enzymes are well-documented, detailed protein-ligand binding studies, such as co-crystallography or computational docking analyses to elucidate the specific binding site on enzymes like DNA polymerase or topoisomerase, are not extensively available in the public domain.

Table of Mentioned Compounds

| Compound Name |

|---|

| Elenic acid |

Biosynthetic Investigations and Ecological Relevance of Elenic Acid

Proposed Biosynthetic Pathways of Elenic Acid in Marine Organisms

The biosynthesis of secondary metabolites like elenic acid in marine organisms is a complex process often accomplished through specialized enzymatic pathways. frontiersin.org While the complete de novo biosynthetic pathway of elenic acid has not been fully elucidated in a specific organism, plausible routes can be proposed based on its chemical structure and established biochemical principles of fatty acid and polyketide synthesis. libretexts.orgnih.gov Elenic acid is believed to originate from a polyketide synthase (PKS) or a fatty acid synthase (FAS) pathway, which constructs carbon chains from simple precursor units.

The biosynthesis of elenic acid likely initiates with a starter unit, such as acetyl-CoA, which is sequentially extended by the addition of two-carbon units derived from malonyl-CoA. libretexts.org This iterative process is catalyzed by a large, multifunctional enzyme complex—the polyketide synthase. Each cycle of elongation involves a series of reactions: condensation, reduction, dehydration, and a second reduction, mirroring the steps of fatty acid synthesis. libretexts.org

The formation of the specific functionalities within the elenic acid structure, such as the conjugated diene and the terminal alkyne, would require specialized tailoring enzymes. The pathway likely involves key enzymatic domains within the synthase complex, including ketosynthase, ketoreductase, dehydratase, and enoyl reductase. libretexts.org The process begins with the activation of precursor molecules by attaching them to an Acyl Carrier Protein (ACP), which shuttles the growing chain between the various catalytic domains of the enzyme. libretexts.org

A proposed, generalized sequence for the biosynthesis is outlined below.

| Proposed Step | Enzyme/Domain Type | Description | Intermediate Formed |

| 1. Priming | Acetyl-CoA Carboxylase (ACC) & Malonyl-CoA-ACP Transacylase (MAT) | Acetyl-CoA is carboxylated to form malonyl-CoA, the primary building block. Both starter (acetyl) and extender (malonyl) units are loaded onto the Acyl Carrier Protein (ACP). libretexts.org | Acetyl-ACP, Malonyl-ACP |

| 2. Iterative Elongation | Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) | A series of condensation, reduction, and dehydration reactions iteratively extends the carbon chain, likely for four cycles to build the C10 backbone. | Acyl-ACP Intermediates |

| 3. Tailoring Reactions | Desaturases / Dehydrogenases | Specific enzymes introduce the conjugated double bonds characteristic of elenic acid's structure. | Polyunsaturated Acyl-ACP |

| 4. Alkyne Formation | Acetylenase/Desaturase | A specialized enzyme would catalyze the formation of the terminal triple bond, a less common but known modification in natural products. | Alkynyl-Acyl-ACP |

| 5. Thioester Release | Thioesterase (TE) | The completed elenic acid molecule is cleaved from the ACP to release the free fatty acid. | Elenic Acid |

Precursor incorporation studies are a powerful experimental technique used to trace the metabolic origins of natural products. This method involves feeding an organism with a simple, isotopically labeled molecule (e.g., containing ¹³C or ¹⁴C) and then analyzing the final product to see where the labeled atoms have been incorporated.

While specific precursor incorporation studies for elenic acid are not extensively documented in the available scientific literature, its presumed polyketide origin suggests that it is assembled from acetate (B1210297) units. In a hypothetical study, feeding the source organism with [1-¹³C]-acetate or [2-¹³C]-acetate would be expected to result in a specific labeling pattern in the elenic acid carbon skeleton, confirming its polyketide origin and identifying the starter and extender units. Similar studies on other polyunsaturated fatty acids have successfully used labeled precursors like arachidonic acid and dihomo-gamma-linolenic acid to track their uptake and metabolism. nih.govcardiff.ac.uk

Enzymatic Steps and Intermediates

Ecological Role and Significance of Elenic Acid in Marine Environments

Marine natural products are not arbitrary metabolic creations; they are crucial tools for survival, mediating interactions between organisms and their environment. mdpi.com These compounds often function as chemical defenses, signaling molecules, or agents of competition. nih.gov

Secondary metabolites are a primary component of the defense strategies for many marine organisms, particularly sessile (non-moving) creatures like sponges and tunicates. mdpi.comfrontiersin.org Elenic acid has been identified as a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication in other organisms. mdpi.com This potent biological activity strongly suggests a role as a chemical defense agent. By producing and releasing elenic acid, the source organism could deter predators, inhibit the growth of competing organisms (allelopathy), or prevent fouling by larvae and microbes.

The production of such bioactive compounds is a key part of an organism's immune response and its ability to maintain its niche in a competitive ecosystem. heraldopenaccess.usnih.gov The synthesis of defensive chemicals can be activated in response to specific threats, such as predation or pathogenic attack. frontiersin.orgmdpi.com

| Observed Activity of Elenic Acid | Potential Ecological Function | Mechanism of Action |

| Topoisomerase II Inhibition mdpi.com | Chemical Defense (Anti-predator, Antifouling, Allelopathic) | Disrupts DNA replication and repair in target organisms, leading to toxicity or growth inhibition. |

| Antimicrobial Properties (Inferred) | Defense against Pathogens | Inhibition of essential enzymes or disruption of cell membranes in bacteria and fungi. |

The matter that constitutes living organisms is continuously conserved and recycled through biogeochemical cycles, which involve biological, geological, and chemical processes. cuny.eduwikipedia.org As an organic molecule, elenic acid is part of the marine carbon cycle. bccampus.calumenlearning.com It is synthesized by an organism (a producer of the secondary metabolite) and is eventually released into the environment upon the organism's death or through excretion.

Once in the water column, the fate of elenic acid is governed by various processes. It contributes to the vast and complex pool of dissolved organic matter (DOM). Microorganisms play a fundamental role in the degradation of this organic matter, using it as a source of carbon and energy. libretexts.org The chemical structure of elenic acid, with its unsaturation and alkyne group, will influence its persistence and the specific microbial communities capable of metabolizing it. frontiersin.org

The production of such specialized molecules can also be influenced by broader environmental conditions. For instance, changes in ocean chemistry, such as ocean acidification, can impact the physiology and health of marine organisms, potentially altering their production of secondary metabolites and, consequently, affecting marine food chains and ecosystem services. epa.govcopernicus.orgnoaa.gov The cycling of these bioactive compounds, while a small fraction of the total carbon flux, represents a significant pathway for complex chemical information transfer within marine ecosystems. frontiersin.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Accessing Stereoisomers and Complex Analogues

The synthesis of elenic acid and its analogues is a key area of research, as it allows for the exploration of the structure-activity relationship and the development of more potent or selective compounds. An efficient synthesis of elenic acid has been achieved, which notably included the one-pot elaboration of an alkyne to an (E)-β,γ-unsaturated ester with a stereocenter at the α-position. acs.org A critical step in this synthesis was the "zipper reaction" of a 1-arylalkyne, a method not previously reported for aromatic substrates. acs.org This synthetic strategy is flexible, paving the way for the creation of various structural analogues. acs.org

Further research is focused on developing stereoselective synthetic methods to produce specific stereoisomers of elenic acid and other complex natural products. mdpi.com Methodologies like the Suzuki and Negishi cross-coupling reactions are being employed to create stereochemically defined dienes, which are common structural motifs in natural products. mdpi.com The development of these synthetic routes is crucial for producing a range of analogues for biological testing. acs.org

High-Throughput Screening for Identification of Additional Molecular Targets

High-throughput screening (HTS) is a powerful tool in drug discovery that enables the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.com This technology is being utilized to identify new molecular targets for elenic acid and its derivatives. mdpi.com HTS assays can be designed to measure various cellular events, from target binding to changes in cell growth or signaling pathways. bmglabtech.commdpi.com

The process typically involves miniaturized assays in multi-well plates, automated liquid handling, and sophisticated data analysis to identify "hits" – compounds that exhibit a desired biological effect. bmglabtech.com For natural products like elenic acid, HTS can help to uncover novel mechanisms of action and expand their potential therapeutic applications beyond their known effects on topoisomerase. mdpi.com The identification of new targets through HTS can lead to the repurposing of elenic acid for different diseases. mdpi.com

Advanced Structural Biology Approaches to Elenic Acid-Target Interactions (e.g., Cryo-EM, X-ray Crystallography)

Understanding the precise molecular interactions between elenic acid and its biological targets is fundamental for rational drug design. Advanced structural biology techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are at the forefront of this effort. peakproteins.comjeolusa.com

X-ray crystallography has traditionally been the dominant method for determining the three-dimensional structures of proteins and has been instrumental in elucidating the binding of many small molecules to their targets. peakproteins.comnih.gov However, Cryo-EM has emerged as a powerful alternative, particularly for large, flexible protein complexes that are difficult to crystallize. jeolusa.comjeolusa.com Cryo-EM allows for the visualization of molecules in a near-native state, providing valuable insights into their conformation and interactions. jeolusa.com The use of these techniques can reveal the detailed binding mode of elenic acid to its targets, such as topoisomerase, guiding the design of more effective inhibitors. eie.gr

Systems Biology Approaches to Map Cellular Responses to Elenic Acid

Systems biology offers a holistic approach to understanding the complex cellular responses to compounds like elenic acid. teusinkbruggemanlab.nl Instead of focusing on a single target, systems biology aims to study the interactions of multiple components within a biological system, such as genes, proteins, and metabolites. teusinkbruggemanlab.nlnumberanalytics.com

By employing techniques like transcriptomics, proteomics, and metabolomics, researchers can generate large datasets that map the changes in cellular networks following treatment with elenic acid. chula.ac.th This information can help to identify the broader biological pathways affected by the compound, providing a more complete picture of its mechanism of action. numberanalytics.comscispace.com Understanding these complex cellular responses is crucial for predicting both the therapeutic effects and potential side effects of elenic acid. teusinkbruggemanlab.nl

Exploration of Elenic Acid in Material Science or Biotechnological Applications (non-therapeutic)

The potential applications of elenic acid are not limited to therapeutics. Its unique chemical structure may lend itself to uses in material science and biotechnology. ajol.infoaprcomposites.com.au For instance, natural products with interesting chemical functionalities are being explored for the development of new biomaterials, sensors, and catalysts. cerist.dzmdpi.com

While specific research into the material science applications of elenic acid is still emerging, the broader field of biotechnology is increasingly looking to natural compounds for inspiration. ajol.info The structural motifs present in elenic acid could potentially be incorporated into novel polymers or other materials with specific properties. aprcomposites.com.au Further investigation is needed to explore these non-therapeutic avenues for this versatile natural product.

Comparative Studies with Other Natural Product Topoisomerase Inhibitors

Elenic acid is part of a larger family of natural products that inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. mdpi.comwikipedia.org Comparative studies with other natural topoisomerase inhibitors, such as camptothecin (B557342) and etoposide, are essential for understanding its unique properties. nih.govbiomedpharmajournal.org

These studies can help to elucidate the structural features that determine the potency and selectivity of topoisomerase inhibitors. nih.gov By comparing the mechanisms of action of different natural products, researchers can identify common themes and unique characteristics that can be exploited for the development of new anticancer drugs with improved efficacy and reduced side effects. mdpi.comnih.gov Natural products continue to be a rich source of novel chemical scaffolds for drug discovery, and comparative analyses are key to unlocking their full potential. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.